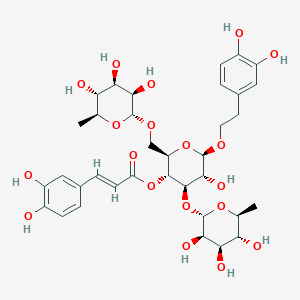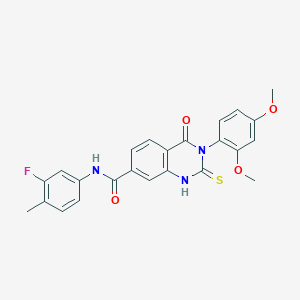
3-(2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is an aromatic amide.
科学的研究の応用
Optoelectronic Applications
Quinazoline derivatives have been extensively explored for their applications in the field of optoelectronics. These compounds, including those with quinazoline or pyrimidine rings, have shown promising properties for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials. Quinazoline derivatives are particularly valuable in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and have potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry
Quinazoline and its derivatives hold significant promise in medicinal chemistry due to their broad spectrum of biological activities. These compounds are found in more than 200 naturally occurring alkaloids and have been a focal point for synthesizing novel bioactive moieties. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive groups, leading to the creation of potential medicinal agents with activities such as antibacterial effects. This highlights the quinazoline derivatives' potential in countering antibiotic resistance and developing new therapeutic agents (Tiwary et al., 2016).
Quinazoline derivatives have also been investigated for their anticancer properties, particularly in inhibiting the growth of colorectal cancer cells. These compounds modulate the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, suggesting their potential as anti-colorectal cancer agents (Moorthy et al., 2023).
特性
分子式 |
C24H20FN3O4S |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
3-(2,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20FN3O4S/c1-13-4-6-15(11-18(13)25)26-22(29)14-5-8-17-19(10-14)27-24(33)28(23(17)30)20-9-7-16(31-2)12-21(20)32-3/h4-12H,1-3H3,(H,26,29)(H,27,33) |
InChIキー |
FFLSCKNQLIYUMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=C(C=C(C=C4)OC)OC)F |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=C(C=C(C=C4)OC)OC)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



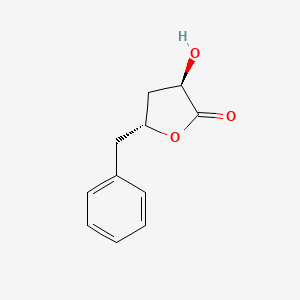

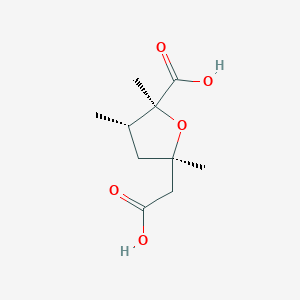
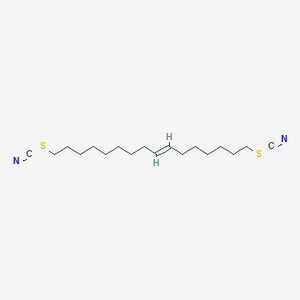

![(1R,2R,5S,8S,9S,10R,11S,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1254239.png)
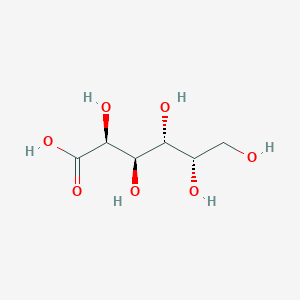
![3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B1254241.png)


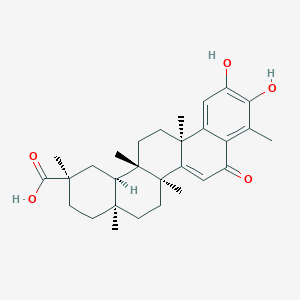
![6-[5]-Ladderane-1-hexanol](/img/structure/B1254246.png)

